1-Bromo-3-fluoro-2-(pentan-3-yl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-3-fluoro-2-(pentan-3-yl)benzene is an organic compound with the molecular formula C11H14BrF It is a derivative of benzene, where the benzene ring is substituted with bromine, fluorine, and a pentan-3-yl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Bromo-3-fluoro-2-(pentan-3-yl)benzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the bromination and fluorination of benzene derivatives. The process typically includes the following steps:
Bromination: Benzene is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine substituent.
Fluorination: The brominated benzene is then subjected to fluorination using a fluorinating agent like hydrogen fluoride or a fluorine gas.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Bromo-3-fluoro-2-(pentan-3-yl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine substituents can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding benzoic acid derivatives.
Reduction Reactions: Reduction of the bromine substituent can lead to the formation of fluorobenzene derivatives.
Common Reagents and Conditions:
Substitution: Sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Potassium permanganate or chromium trioxide in an acidic medium.
Reduction: Lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products:
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Oxidation: Benzoic acid derivatives.
Reduction: Fluorobenzene derivatives.
Wissenschaftliche Forschungsanwendungen
1-Bromo-3-fluoro-2-(pentan-3-yl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a building block for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Bromo-3-fluoro-2-(pentan-3-yl)benzene involves its interaction with various molecular targets. The compound can undergo electrophilic aromatic substitution reactions, where the benzene ring acts as a nucleophile and reacts with electrophiles. The presence of bromine and fluorine substituents influences the reactivity and selectivity of these reactions .
Vergleich Mit ähnlichen Verbindungen
1-Bromo-3-fluorobenzene: Similar structure but lacks the pentan-3-yl group.
1-Bromo-4-fluoro-2-methylbenzene: Similar structure with a methyl group instead of the pentan-3-yl group.
Uniqueness: 1-Bromo-3-fluoro-2-(pentan-3-yl)benzene is unique due to the presence of the pentan-3-yl group, which imparts distinct chemical and physical properties. This makes it a valuable compound for specific applications in organic synthesis and material science .
Eigenschaften
Molekularformel |
C11H14BrF |
---|---|
Molekulargewicht |
245.13 g/mol |
IUPAC-Name |
1-bromo-3-fluoro-2-pentan-3-ylbenzene |
InChI |
InChI=1S/C11H14BrF/c1-3-8(4-2)11-9(12)6-5-7-10(11)13/h5-8H,3-4H2,1-2H3 |
InChI-Schlüssel |
PASFKRHTEAVIIA-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(CC)C1=C(C=CC=C1Br)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.